molecular formula C19H26N2O B5345286 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide

3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide

Cat. No.: B5345286
M. Wt: 298.4 g/mol
InChI Key: BMOXTRDXGVCHJL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound consists of an adamantane core, which is a highly stable and rigid structure, substituted with a carboxamide group and a pyridinylmethyl group. The presence of the adamantane core imparts significant stability and lipophilicity to the molecule, making it an interesting candidate for various scientific and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-17-6-15-7-18(2,11-17)13-19(8-15,12-17)16(22)21-10-14-4-3-5-20-9-14/h3-5,9,15H,6-8,10-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXTRDXGVCHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations to introduce the desired substituents.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the adamantane derivative with an appropriate amine, such as 3-pyridinylmethylamine, under suitable reaction conditions.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with 3,5-dimethyl groups to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3,5-Dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and as a drug delivery agent.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid and stable framework, allowing the compound to interact with biological membranes and proteins effectively. The pyridinylmethyl group may play a role in binding to specific receptors or enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-N-(3-pyridinylmethyl)benzamide: Similar structure but with a benzamide core instead of an adamantane core.

    3,5-Dimethyl-N-(3-pyridinylmethyl)-1-adamantanamine: Similar structure but with an amine group instead of a carboxamide group.

Uniqueness

3,5-Dimethyl-N-(3-pyridinylmethyl)-1-adamantanecarboxamide is unique due to the presence of the adamantane core, which imparts significant stability and lipophilicity. This makes it distinct from other similar compounds, which may have different cores or functional groups, leading to variations in their chemical and biological properties.

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